molecular formula C27H24N4O3 B11437541 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11437541
M. Wt: 452.5 g/mol
InChI Key: KYOMMBWLBMUCHZ-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, an oxadiazole ring, and ethylphenyl groups. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is usually introduced via a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Attachment of Ethylphenyl Groups: The ethylphenyl groups are introduced through Friedel-Crafts alkylation reactions, where ethylbenzene is reacted with the quinazoline and oxadiazole intermediates in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit interesting interactions with enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, it could be used in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-1-((3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
  • 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-thiadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of the ethylphenyl groups and the oxadiazole ring in 3-(4-ethylphenyl)-1-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione distinguishes it from other similar compounds. These structural features may confer unique biological activities or chemical reactivity, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

3-(4-ethylphenyl)-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O3/c1-3-18-9-13-20(14-10-18)25-28-24(34-29-25)17-30-23-8-6-5-7-22(23)26(32)31(27(30)33)21-15-11-19(4-2)12-16-21/h5-16H,3-4,17H2,1-2H3

InChI Key

KYOMMBWLBMUCHZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=C(C=C5)CC

Origin of Product

United States

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